molecular formula C25H35ClN4O9 B2702562 Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine CAS No. 2564466-93-7

Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine

Número de catálogo: B2702562
Número CAS: 2564466-93-7
Peso molecular: 571.02
Clave InChI: BDDPTKKUZMIBGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine is a useful research compound. Its molecular formula is C25H35ClN4O9 and its molecular weight is 571.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Actividad Biológica

Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine is a novel compound that serves as a functionalized cereblon ligand, primarily utilized in the research and development of PROTAC (Proteolysis Targeting Chimeras) technology. This compound integrates an E3 ligase ligand with an alkyl-PEG-alkyl linker, featuring a terminal amine that facilitates conjugation to target protein ligands. Understanding its biological activity is crucial for advancing therapeutic applications in targeted protein degradation.

  • Chemical Name: N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H-isoindol-4-yl]oxy]acetamide hydrochloride
  • Molecular Weight: 542.97 g/mol
  • Purity: ≥95% (HPLC)
  • Structure: Incorporates a cereblon ligand and a PEG linker which enhances solubility and bioavailability.

Thalidomide and its derivatives, including this compound, exert their biological effects through the modulation of protein degradation pathways. The compound acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. This interaction promotes the ubiquitination and subsequent degradation of specific target proteins, which is pivotal in various cellular processes.

Case Studies and Research Findings

  • Target Protein Degradation : Research has shown that thalidomide induces the degradation of several transcription factors, such as SALL4, which is linked to developmental defects when dysregulated. In human cell lines, treatment with thalidomide resulted in a statistically significant downregulation of SALL4 protein levels (p < 0.001), indicating its potency in modulating transcriptional regulation through proteasomal degradation .
  • Comparative Analysis with Other IMiDs : A study comparing thalidomide with other immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide highlighted differences in substrate specificity. Thalidomide was found to robustly degrade zinc finger transcription factors like ZNF692 and RNF166, showcasing its unique action profile among IMiDs .

Table of Biological Targets

Target Protein Effect of Thalidomide Mechanism
SALL4DegradationUbiquitination via cereblon binding
ZNF692DegradationUbiquitination via cereblon binding
RNF166DegradationUbiquitination via cereblon binding

Applications in Research

Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amines' role as a PROTAC building block positions it as a valuable tool in drug discovery and development. Its ability to selectively target and degrade specific proteins opens avenues for therapeutic interventions in diseases characterized by protein dysregulation, such as cancers and autoimmune disorders.

Future Directions

Research is ongoing to further elucidate the full range of biological activities associated with this compound. The development of more selective PROTACs leveraging thalidomide derivatives may enhance therapeutic efficacy while minimizing off-target effects.

Aplicaciones Científicas De Investigación

Cancer Therapy

Thalidomide derivatives have been explored extensively for their anticancer properties. Recent studies indicate that thalidomide and its analogs can modulate immune responses and inhibit tumor growth:

  • Case Study : A study demonstrated that thalidomide derivatives showed significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC3). The derivatives exhibited lower IC50 values compared to thalidomide itself, indicating enhanced potency in inhibiting cancer cell proliferation .

Immunomodulation

Thalidomide is known for its immunomodulatory effects, which are beneficial in treating conditions like multiple myeloma and leprosy:

  • Mechanism : The compound enhances the production of anti-inflammatory cytokines while inhibiting pro-inflammatory cytokines such as TNF-alpha. This dual action aids in managing inflammatory responses in various diseases .

PROTAC Development

The primary application of thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine lies in PROTAC research:

Application AreaDescription
Targeted Protein DegradationUtilized to develop PROTACs that selectively degrade target proteins associated with cancer and other diseases.
E3 Ligase RecruitmentFunctions as a ligand to recruit E3 ligases for the ubiquitination of target proteins, facilitating their degradation.

Propiedades

IUPAC Name

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O9.ClH/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDPTKKUZMIBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.